An In-depth Technical Guide to Chroman-6-carboxylic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to Chroman-6-carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-6-carboxylic acid, systematically known as 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid, is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its core structure, the chroman ring system, is a key feature in a variety of biologically active molecules, most notably Vitamin E and its analogues. This guide provides a comprehensive technical overview of Chroman-6-carboxylic acid, detailing its chemical properties, structure, synthesis, and potential applications, with a particular focus on its role as an antioxidant.
Core Chemical Identity [1][2][3]
| Identifier | Value |
| IUPAC Name | 3,4-dihydro-2H-chromene-6-carboxylic acid |
| Synonyms | 3,4-Dihydro-2H-benzopyran-6-carboxylic acid, Chromane-6-carboxylic acid |
| CAS Number | 103203-84-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
Chemical Structure and Physicochemical Properties
The structure of Chroman-6-carboxylic acid features a bicyclic system where a dihydropyran ring is fused to a benzene ring. A carboxylic acid group is substituted at the 6-position of this chroman core.
Figure 1. 2D Chemical Structure of Chroman-6-carboxylic acid.
The physicochemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of Chroman-6-carboxylic Acid
| Property | Value | Source(s) |
| Physical State | Off-white solid | [4] |
| Melting Point | 147-149 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents | [5] |
| Purity (typical) | ≥97% | [3] |
Synthesis of Chroman-6-carboxylic Acid
A potential synthetic pathway could start from 4-fluorophenol, which can be converted to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for certain pharmaceuticals[6][7]. A similar strategy, starting with a different phenol, could be adapted for Chroman-6-carboxylic acid. Another patented approach for a related compound involves the reaction of a Hagemann's ester with a propargyl derivative, followed by rearrangement and isomerization[8]. A two-step method has also been patented for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, involving the reaction of phenols with gamma-butyrolactone compounds followed by acid-catalyzed ring closure[5].
Below is a generalized, hypothetical protocol for the synthesis of a chroman carboxylic acid, which could be adapted for Chroman-6-carboxylic acid.
Caption: A potential synthetic workflow for Chroman-6-carboxylic acid.
Hypothetical Experimental Protocol:
-
Formation of the Intermediate: To a solution of the appropriate phenol precursor in a suitable solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add a γ-butyrolactone derivative. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate may be used directly in the next step or purified by column chromatography.
-
Acid-Catalyzed Cyclization: Dissolve the intermediate in a suitable solvent and add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor for the formation of the chroman ring by TLC.
-
Final Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Chroman-6-carboxylic acid by recrystallization or column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
1H NMR (Proton Nuclear Magnetic Resonance) The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons of the chroman ring system, as well as the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear as multiplets in the range of 6.8-8.0 ppm.
-
Methylene Protons (-OCH₂- and -CH₂-): The two methylene groups of the dihydropyran ring are expected to resonate as triplets in the aliphatic region, likely between 2.0-4.5 ppm.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show signals between 110-160 ppm.
-
Aliphatic Carbons (-OCH₂- and -CH₂-): The two methylene carbons of the dihydropyran ring are anticipated to appear in the upfield region, typically between 20-70 ppm.
IR (Infrared) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and chroman functional groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch.
-
C-O Stretch: A band in the region of 1210-1320 cm⁻¹ is expected for the C-O single bond stretching.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present in their characteristic regions.
MS (Mass Spectrometry) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 178.19 corresponding to the molecular weight of the compound is expected.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
Reactivity and Antioxidant Mechanism
The reactivity of Chroman-6-carboxylic acid is dictated by its two main functional components: the carboxylic acid group and the chroman ring system. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring of the chroman moiety can participate in electrophilic aromatic substitution reactions.
A significant aspect of the chroman scaffold, particularly when substituted with a hydroxyl group as in Vitamin E and its analogs, is its antioxidant activity[4][9][10]. While Chroman-6-carboxylic acid itself lacks the phenolic hydroxyl group that is central to the potent antioxidant activity of Vitamin E, the chroman ring system can still influence redox properties. The primary mechanism by which phenolic antioxidants, including those with a chroman structure, exert their effects is through free radical scavenging[1][2].
Caption: Generalized mechanism of free radical scavenging by a phenolic antioxidant.
In the case of hydroxylated chroman derivatives like Trolox, a water-soluble analog of Vitamin E, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting chromanoxyl radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating the radical chain.
Applications and Future Perspectives
The chroman framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of chroman carboxylic acids have been investigated for a range of therapeutic applications, including as anti-cancer and antiepileptic agents[3]. The specific compound, (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a key intermediate in the synthesis of the cardiovascular drug Nebivolol[11].
Given its structural similarity to these biologically active molecules, Chroman-6-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its own biological activities and its utility as a synthetic intermediate is warranted.
Safety Information
According to available safety data sheets, Chroman-6-carboxylic acid is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
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